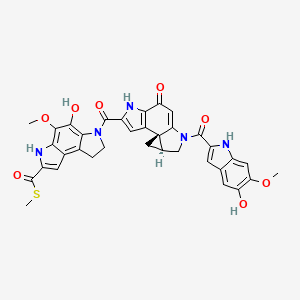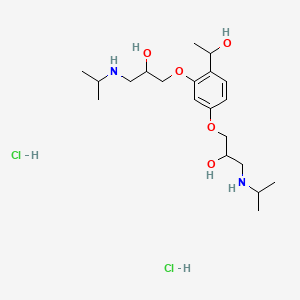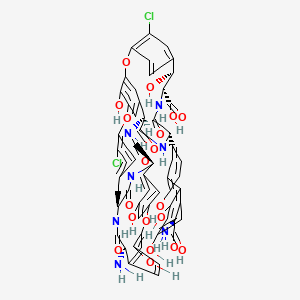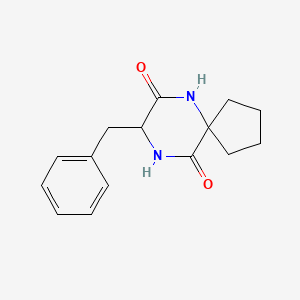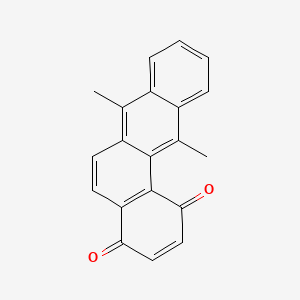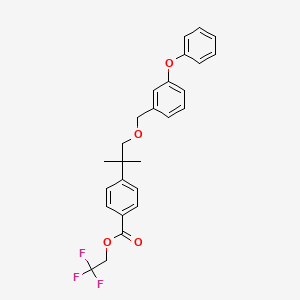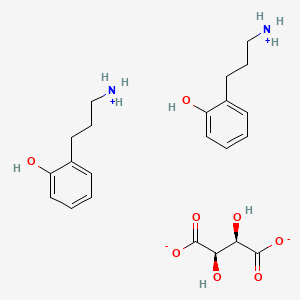![molecular formula C34H48N2O17S2 B12787230 3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid CAS No. 118625-41-5](/img/structure/B12787230.png)
3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid” is a highly complex organic molecule. Compounds of this nature often exhibit a variety of functional groups and stereochemistry, making them of significant interest in fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Stepwise Functional Group Introduction: Sequential addition of functional groups using reagents like Grignard reagents, organolithium compounds, and protecting groups.
Cyclization Reactions: Formation of ring structures through cyclization reactions, often using catalysts or specific reaction conditions.
Oxidation and Reduction: Use of oxidizing agents (e.g., PCC, KMnO4) and reducing agents (e.g., LiAlH4, NaBH4) to achieve the desired oxidation states.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Stepwise synthesis in batch reactors, allowing for precise control over reaction conditions.
Flow Chemistry: Continuous flow processes to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Catalysts: Pd/C, PtO2
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Provides insights into reaction pathways and mechanisms.
Biology
Biological Activity: Potential use as a bioactive compound in drug discovery and development.
Enzyme Inhibition: Study of its effects on specific enzymes and biological pathways.
Medicine
Pharmaceutical Development: Exploration of its potential as a therapeutic agent for various diseases.
Drug Delivery: Investigation of its use in targeted drug delivery systems.
Industry
Materials Science: Application in the development of new materials with specific properties.
Catalysis: Use as a catalyst or catalyst precursor in industrial processes.
Mécanisme D'action
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding and catalysis.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[6-(Hydroxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
- 3-[6-(Methoxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Uniqueness
The uniqueness of the compound lies in its specific functional groups and stereochemistry, which may confer unique biological activity, reactivity, and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
118625-41-5 |
|---|---|
Formule moléculaire |
C34H48N2O17S2 |
Poids moléculaire |
820.9 g/mol |
Nom IUPAC |
3-[6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C34H48N2O17S2/c1-8-12(2)30(43)50-15(5)34(46)14(4)49-20(9-19(34)47-7)52-26-24(39)28(33(45)10-17(38)22(35)21(27(33)40)29(41)42)51-18(11-48-16(6)37)25(26)53-31(44)23-13(3)55-32(54)36-23/h12-15,18-20,23-26,28,35,39-40,45-46H,8-11H2,1-7H3,(H,36,54)(H,41,42) |
Clé InChI |
NDTVBSYQVXVGSK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C3C(SC(=S)N3)C)COC(=O)C)C4(CC(=O)C(=N)C(=C4O)C(=O)O)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


